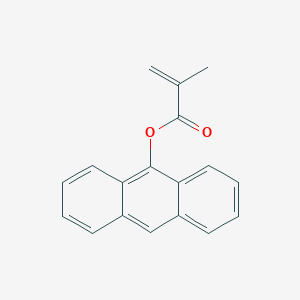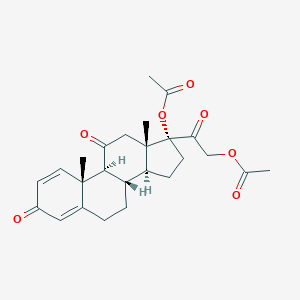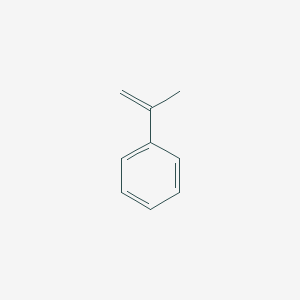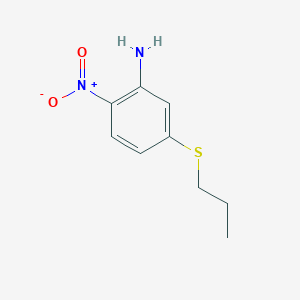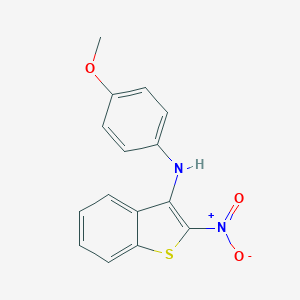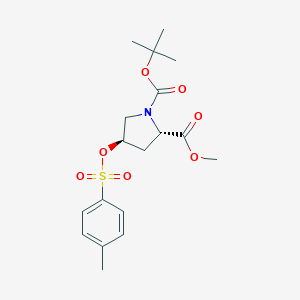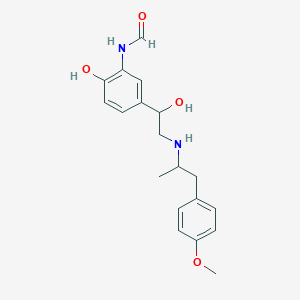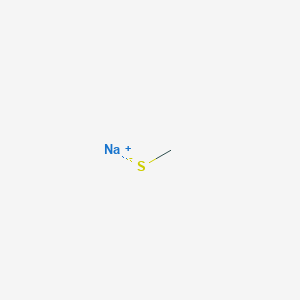
Bufrolin
Übersicht
Beschreibung
Bufrolin ist eine synthetische Verbindung, die für ihre potente Aktivität als Agonist des G-Protein-gekoppelten Rezeptors 35 (GPR35) bekannt ist. Strukturell ist es mit Cromoglycat verwandt, einem bekannten Hemmstoff der Histaminausschüttung. This compound wurde hinsichtlich seiner potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit allergischen Reaktionen und Entzündungen, untersucht .
Herstellungsmethoden
This compound kann über verschiedene synthetische Wege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten. Die Synthese beinhaltet typischerweise die Verwendung von Reagenzien wie Cromoglycat-Analoga und anderen chemischen Zwischenprodukten. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .
Vorbereitungsmethoden
Bufrolin can be synthesized through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to yield the desired product. The synthesis typically involves the use of reagents such as cromoglycate analogs and other chemical intermediates. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
Bufrolin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Bufrolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die GPR35-Agonisten und ihre Wechselwirkungen mit anderen Molekülen betreffen.
Biologie: Es wird hinsichtlich seiner Rolle bei der Modulation von Immunantworten, insbesondere bei allergischen Reaktionen und Entzündungen, untersucht.
Medizin: Das Potenzial von this compound als Antiallergikum und Entzündungshemmer macht es zu einem Kandidaten für therapeutische Anwendungen bei Erkrankungen wie Asthma und allergischer Rhinitis.
Industrie: This compound wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in Qualitätskontrollprozessen verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als hochpotenter Agonist von GPR35 wirkt. Es fördert Wechselwirkungen zwischen β-Arrestin-2 und entweder humanem GPR35a oder Ratten-GPR35. Diese Wechselwirkung führt zur Aktivierung nachgeschalteter Signalwege, die Immunantworten und Entzündungen modulieren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören spezifische Argininreste innerhalb des GPR35-Rezeptors, die für die Bindung und Aktivität von this compound entscheidend sind .
Wirkmechanismus
Bufrolin exerts its effects by acting as a high potency agonist of GPR35. It promotes interactions between β-arrestin-2 and either human GPR35a or rat GPR35. This interaction leads to the activation of downstream signaling pathways that modulate immune responses and inflammation. The molecular targets and pathways involved include specific arginine residues within the GPR35 receptor, which are critical for this compound’s binding and activity .
Vergleich Mit ähnlichen Verbindungen
Bufrolin ähnelt anderen Verbindungen wie Lodoxamid und Cromoglycat, die ebenfalls für ihre antiallergischen Eigenschaften bekannt sind. This compound ist einzigartig in seiner hohen Potenz und equipotenten Aktivität sowohl am humanen als auch am Ratten-GPR35. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von GPR35-bezogenen Signalwegen und für potenzielle therapeutische Anwendungen. Andere ähnliche Verbindungen umfassen Nedocromil-Natrium und Zaprinast, die einige strukturelle Merkmale und biologische Aktivitäten mit this compound teilen .
Die einzigartigen Eigenschaften und die breite Palette von Anwendungen von this compound machen es zu einer wichtigen Verbindung in der wissenschaftlichen Forschung und potenziellen therapeutischen Entwicklung.
Eigenschaften
IUPAC Name |
6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVIONBNDNFCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203353 | |
| Record name | Bufrolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54867-56-0 | |
| Record name | Bufrolin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufrolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUFROLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



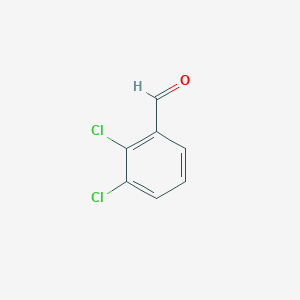
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B127700.png)
